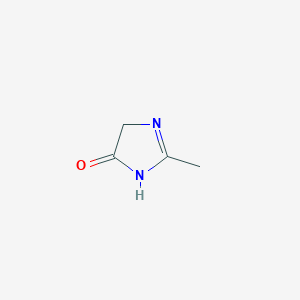

2-Methyl-1,4-dihydroimidazol-5-one

Description

Structure

3D Structure

Properties

CAS No. |

4915-81-5 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

2-methyl-1,4-dihydroimidazol-5-one |

InChI |

InChI=1S/C4H6N2O/c1-3-5-2-4(7)6-3/h2H2,1H3,(H,5,6,7) |

InChI Key |

BMXVNDCWQYPPAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization of 2 Methyl 1,4 Dihydroimidazol 5 One

De Novo Synthetic Routes to the 2-Methyl-1,4-dihydroimidazol-5-one Scaffold

The construction of the this compound core can be achieved through various synthetic pathways, including classical cyclization and condensation reactions, as well as more modern multi-component approaches.

Cyclization and Condensation Reactions in this compound Synthesis

Traditional synthetic approaches to imidazolone (B8795221) rings often involve the cyclization of appropriately substituted precursors. For instance, the condensation of an amidine with an α-keto ester or a related three-carbon component can lead to the formation of the dihydroimidazolone ring. While specific examples for this compound are not extensively detailed in the provided results, the general principles of imidazole (B134444) synthesis can be applied. One common method involves the reaction of an imidate, formed from an amine and an orthoester, with an amino acid derivative.

Another related approach involves the reaction of o-phenylenediamine (B120857) with various carboxylic acids to form benzimidazole (B57391) derivatives, which can be further modified. For example, the condensation of o-phenylenediamine with 4-bromophenoxy acetic acid in hydrochloric acid yields 2-(4-bromo-phenoxymethyl)-1H-benzimidazole. researchgate.net While this produces a benzimidazole, the fundamental cyclization-condensation principle is analogous to the synthesis of simpler imidazolones.

The synthesis of related nitroimidazole derivatives often starts from 2-methylimidazole (B133640) or 2-methyl-5-nitroimidazole (B138375). jocpr.comgoogle.com For example, the synthesis of metronidazole (B1676534) (2-methyl-5-nitroimidazole-1-ethanol) involves the reaction of 2-methyl-5-nitroimidazole with ethylene (B1197577) oxide in a solution of formic and sulfuric acids. google.com This highlights the use of a pre-formed imidazole ring as a starting material for further functionalization.

Multi-Component Reactions for Constructing the Dihydroimidazolone Core

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency and atom economy. nih.gov While a specific MCR for the direct synthesis of this compound is not explicitly described, various MCRs are employed to synthesize related heterocyclic structures.

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be used to generate diverse scaffolds. youtube.com It involves the reaction of a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. youtube.com By carefully selecting the starting materials, it is conceivable to design a Ugi-type reaction that could lead to a dihydroimidazolone core.

Another relevant MCR is the Asinger reaction, which can be a three- or four-component reaction to produce thiazolines. nih.gov The Bucherer–Bergs reaction is another MCR used to synthesize hydantoins, which are structurally related to dihydroimidazolones, from a ketone or aldehyde, ammonium (B1175870) carbonate, and potassium cyanide. nih.gov The synthesis of the antiepileptic drug phenytoin (B1677684) is a well-known application of this reaction. nih.gov Imidazole itself can act as an organocatalyst in multicomponent reactions to synthesize a variety of functionalized heterocycles. rsc.org

Regiocontrolled and Stereoselective Synthetic Methodologies for this compound Analogues

The synthesis of substituted dihydroimidazolone analogues with specific regio- and stereochemistry is crucial for developing new therapeutic agents and functional materials.

Regiocontrolled Synthesis: The alkylation of nitroimidazoles, such as 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole, demonstrates the challenges and strategies for achieving regioselectivity. The position of the incoming alkyl group is sensitive to the location of the nitro group and the reaction conditions, including the base and solvent used. derpharmachemica.com For instance, alkylation of 4(5)-nitroimidazole can lead to a mixture of N-alkylated products, but under specific conditions, a single regioisomer can be obtained. derpharmachemica.com

| Starting Material | Alkylating Agent | Base | Solvent | Product |

| 4-nitroimidazole | Various alkyl halides | KOH or K2CO3 | DMSO or DMF | 1-alkyl-4-nitroimidazole |

| 5-nitroimidazole | Various alkyl halides | KOH or K2CO3 | CH3CN | 1-alkyl-5-nitroimidazole |

Stereoselective Synthesis: Achieving stereocontrol in the synthesis of dihydroimidazolone analogues is often accomplished by using chiral auxiliaries, stereoselective catalysts, or by employing reactions that proceed with high diastereoselectivity. youtube.com For example, stereoselective aldol-type reactions are key steps in the synthesis of isomers of streptopyrrolidine. nih.gov Similarly, the addition of Grignard or Gilman reagents to dihydropyranones can proceed with high stereoselectivity, an approach that could be adapted for the synthesis of chiral dihydroimidazolones. nih.gov The development of stereoselective methods allows for the synthesis of specific enantiomers or diastereomers, which is critical for understanding their biological activity. youtube.comnih.govresearchgate.net

Functionalization and Structural Diversification of this compound

Once the this compound core is synthesized, it can be further modified at various positions to create a library of diverse compounds with potentially new properties.

Modification at Nitrogen, Carbonyl, and Alkylidene Positions of this compound

The dihydroimidazolone scaffold offers several sites for functionalization, including the nitrogen atoms, the carbonyl group, and the exocyclic double bond (alkylidene position) if present.

Nitrogen Modification: The nitrogen atoms of the imidazole ring can be alkylated, acylated, or sulfonated. researchgate.netderpharmachemica.com The alkylation of 2-methyl-4,5-dihydroimidazole can occur successively at N-1 and the C-2 methyl group, demonstrating its utility as a doubly nucleophilic synthon. rsc.org

Carbonyl Modification: The carbonyl group can undergo typical reactions of ketones. For instance, it can be converted to a thione or an imine. Direct conversion of imidazolium (B1220033) salts to 2-imidazolones or 2-iminoimidazoles has been developed. researchgate.net

Alkylidene Modification: In cases where an exocyclic double bond is present, it can be a handle for further reactions. For example, Horner-Wadsworth-Emmons olefination is used to introduce a methylidene group onto a pyranone ring, a strategy that could be applied to dihydroimidazolones. nih.gov

Synthesis of Conjugated Systems and Hybrid Scaffolds Incorporating this compound

Incorporating the this compound moiety into larger conjugated systems or hybrid scaffolds can lead to materials with interesting photophysical or biological properties.

Conjugated Systems: The synthesis of conjugated systems can be achieved by attaching chromophores or other unsaturated groups to the dihydroimidazolone core. While specific examples for this compound are not abundant in the search results, the principles of cross-coupling reactions, such as Suzuki or Heck couplings, could be employed to link the imidazolone to other aromatic or vinylic systems.

Hybrid Scaffolds: The dihydroimidazolone ring can be fused to other heterocyclic systems to create novel hybrid scaffolds. For example, a class of trinuclear imidazole-fused hybrid scaffolds has been constructed by reacting 2-(2-bromoaryl)imidazoles with 2-aminobenzimidazoles under microwave irradiation. nih.gov This transition-metal-free approach involves a nucleophilic aromatic substitution followed by cyclization. nih.gov The development of hybrid scaffolds containing biomolecules is also an active area of research, where scaffolds can be designed to deliver signaling molecules for applications like bone regeneration. researchgate.net

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including derivatives of this compound. These approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on alternative energy sources, greener solvents, and efficient catalytic systems. Key strategies include microwave-assisted synthesis, ultrasound-promoted reactions, and the use of solvent-free or environmentally benign solvent systems, which collectively contribute to more sustainable synthetic pathways.

One of the most effective green techniques is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes while simultaneously improving product yields. For instance, a fast and facile one-pot synthesis of (Z)-1,2-disubstituted 4-arylmethylene-2-imidazolin-5-ones, which are structurally related to the target compound, has been successfully achieved under solvent-free conditions using silica (B1680970) gel as a solid support. researchgate.net This method, starting from N-acylglycines and N-substituted aromatic aldimines, highlights the efficiency of microwave-assisted synthesis in dry media. researchgate.net

Similarly, studies on other methylated heterocycles, such as 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones, have demonstrated the significant advantages of microwave irradiation over conventional heating. In a comparative study, the use of microwaves for the intramolecular cyclization of enamine precursors resulted in substantially higher yields (55–86%) and drastically shorter reaction times. This underscores the potential of microwave technology to enhance the efficiency and environmental footprint of synthesizing complex heterocyclic systems.

Ultrasound-assisted synthesis represents another cornerstone of green chemistry in this field. Sonochemistry can accelerate reaction rates through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. nih.gov This technique has been successfully applied to the synthesis of various imidazole and triazole derivatives, often leading to excellent yields in shorter timeframes compared to traditional methods. nih.gov For example, ultrasound irradiation has been employed for the efficient, one-pot, multi-component synthesis of polysubstituted 1,4-dihydropyridines in an aqueous medium, showcasing its utility in promoting complex reactions under environmentally friendly conditions. rsc.org The application of ultrasound often allows for catalyst-free conditions or the use of water as a solvent, further enhancing the green credentials of the synthesis. mdpi.comrsc.org

The development of novel, reusable catalysts and the use of green solvents are also pivotal. Research into the synthesis of related benzo rsc.orgnih.govimidazo[1,2-a]pyrimidin-2-ones has shown the efficacy of using magnetic nanoparticle-supported catalysts in green solvents like water and ethanol. This approach not only provides high product yields but also allows for the easy separation and recycling of the catalyst, aligning with the principles of atom economy and waste reduction.

The table below presents representative data from studies on related heterocyclic compounds, illustrating the improvements offered by green synthetic methods compared to conventional approaches. While specific data for this compound derivatives is limited, these findings on analogous structures strongly support the adoption of green chemistry principles for their synthesis.

Table 1: Comparison of Conventional and Green Synthetic Methods for Related Heterocyclic Compounds

| Product Type | Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4,5-Trisubstituted Imidazoles | Ultrasound | Fe3O4 Nanoparticles, Solvent-free | 12-28 min | 91-97% | nih.gov |

| (Z)-4-Arylmethylene-2-imidazolin-5-ones | Microwave | Silica Gel, Solvent-free | minutes | High | researchgate.net |

| Dihydrobenzo rsc.orgnih.govimidazo[1,2-a]pyrimidin-4-ones | Microwave | N/A | 2 min | 74-94% | nih.gov |

| 5-Hydroxymethyl-2-mercapto-1-benzylimidazole | Ultrasound | 7 °C | 30 min | 90% | rsc.org |

| 5-Hydroxymethyl-2-mercapto-1-benzylimidazole | Conventional | 7 °C | 72 hours | 70% | rsc.org |

| 1,2,4-Triazole Acetamide Derivatives | Ultrasound | Various Temperatures | N/A | 75-89% | nih.gov |

| 1-(4-Hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones | Microwave | 70 °C | 30 min | 55-86% |

This table is interactive. Users can sort the data by clicking on the column headers.

Collectively, these green chemistry approaches offer powerful and viable alternatives to traditional synthetic routes. The significant reduction in reaction times, energy consumption, and waste generation, coupled with increased yields and the use of safer materials, makes them highly attractive for the sustainable production of this compound derivatives and other valuable heterocyclic compounds.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methyl 1,4 Dihydroimidazol 5 One

Investigation of Electrophilic and Nucleophilic Reactivity of the 2-Methyl-1,4-dihydroimidazol-5-one Ring

The reactivity of the this compound ring is dictated by the interplay of its constituent atoms and functional groups. The imidazole (B134444) ring itself possesses a rich electronic character, with the potential for both electrophilic and nucleophilic interactions.

The nitrogen atoms in the imidazole ring possess lone pairs of electrons, rendering them nucleophilic. The N-1 nitrogen, being part of an amide-like system, is generally less nucleophilic than the N-4 nitrogen. The exocyclic methyl group at the 2-position can also influence the ring's electron density through inductive effects.

Conversely, the carbonyl group at the 5-position is an electrophilic center, susceptible to attack by nucleophiles. The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the adjacent oxygen atom. Additionally, the C=N double bond within the ring can also exhibit electrophilic character under certain conditions.

Studies on related dihydroimidazole (B8729859) systems, such as 2-methyl-4,5-dihydroimidazole, have demonstrated their capacity to act as doubly nucleophilic synthons, undergoing successive alkylations at both a ring nitrogen and the methyl group at the C-2 position. rsc.orgsci-hub.se This suggests that this compound could potentially exhibit similar nucleophilic behavior at the N-1 or N-4 positions and the C-2 methyl group, depending on the reaction conditions and the nature of the electrophile.

Tautomerism and Isomerization Phenomena in this compound Systems

Tautomerism, the migration of a proton accompanied by a shift of a double bond, is a key characteristic of many heterocyclic compounds, including imidazoles. For this compound, several tautomeric forms can be envisioned. The primary tautomerism would involve the migration of the proton from the N-1 or N-4 position to the exocyclic oxygen of the carbonyl group, resulting in a hydroxyimidazole tautomer.

Isomerization, the conversion of a molecule into another that has the same atoms in a different arrangement, can also occur. In the context of this compound, this could involve the migration of the methyl group or other structural rearrangements under specific conditions, potentially leading to the formation of constitutional isomers.

Cycloaddition, Rearrangement, and Oxidation Reactions of this compound

The potential for this compound to participate in cycloaddition, rearrangement, and oxidation reactions is an area ripe for investigation.

Cycloaddition Reactions: The imidazole ring system can, in some cases, act as a diene or a dienophile in Diels-Alder reactions, or as a 1,3-dipole in dipolar cycloadditions. For instance, related dihydroimidazolium ylides have been shown to undergo 1,3-dipolar cycloaddition reactions with electron-deficient alkenes to form pyrrolo[1,2-a]imidazoles. rsc.org Furthermore, 5-methylidene-hydantoins, which share a similar imidazolone (B8795221) core, have been utilized in [4+2]-cycloaddition reactions with various dienes. mdpi.com These examples suggest that this compound or its derivatives could potentially undergo similar transformations.

Rearrangement Reactions: Imidazole-containing compounds can undergo various rearrangement reactions, often catalyzed by acid or heat. While specific rearrangement pathways for this compound are not documented, analogous heterocyclic systems are known to participate in skeletal rearrangements.

Oxidation Reactions: The oxidation of this compound could lead to a variety of products, depending on the oxidizing agent and reaction conditions. The imidazole ring is generally susceptible to oxidation, which can result in ring-opened products or the formation of new functional groups. The methyl group at the C-2 position could also be a site of oxidation.

Transition Metal-Catalyzed Transformations and Organocatalysis Involving this compound Precursors

The fields of transition metal catalysis and organocatalysis offer powerful tools for the functionalization of heterocyclic compounds. While specific applications involving this compound are not widely reported, the structural motifs present in the molecule suggest potential for such transformations.

Transition Metal-Catalyzed Transformations: The nitrogen atoms of the imidazole ring can act as ligands for transition metals, enabling a wide range of catalytic reactions. These could include cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds at various positions on the ring. The C-H bonds of the imidazole ring and the methyl group could also be targets for direct functionalization through transition metal-catalyzed C-H activation.

Organocatalysis: The imidazole core is a common scaffold in N-heterocyclic carbene (NHC) organocatalysts. While this compound itself is not an NHC, it could potentially serve as a precursor for the synthesis of novel NHC ligands. The development of new organocatalysts derived from readily available heterocyclic building blocks is an active area of research.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Methyl 1,4 Dihydroimidazol 5 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural and conformational details of 2-Methyl-1,4-dihydroimidazol-5-one. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each atom within the molecule. clockss.org

¹H NMR spectral analysis of related dihydroimidazolium salts reveals characteristic chemical shifts that are sensitive to the electronic features of the imidazole (B134444) ring. For instance, the protons on the aromatic rings attached to the imidazole core experience deshielding effects due to the positive charge on the ring. clockss.org Two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for the unequivocal assignment of all proton and carbon signals. clockss.org These experiments help in correlating directly connected and long-range coupled nuclei, providing a complete picture of the molecular skeleton. clockss.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Data is predictive and serves for illustrative purposes)

| Atom No. | Predicted Chemical Shift (ppm) |

| 2 | 165.0 |

| 4 | 55.0 |

| 5 | 180.0 |

| CH₃ | 20.0 |

Predicted data based on similar structures found in the Human Metabolome Database. hmdb.ca

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Complexes

For instance, the crystal structure of 1-(2-methyl-5-nitroimidazol-1-yl)propane-2-thiol, a related compound, was determined to be triclinic with space group Pī. researchgate.net The analysis of such structures reveals the planar nature of the imidazole ring and the specific orientations of its substituents. Intermolecular interactions, such as hydrogen bonding, play a crucial role in the packing of these molecules in the crystal lattice. These interactions can be visualized and quantified through crystallographic analysis.

The synthesis of complexes of this compound with various metals would likely lead to the formation of crystalline materials suitable for X-ray diffraction studies. The resulting crystal structures would provide invaluable information on the coordination chemistry of the ligand, including the identification of the donor atoms and the geometry of the metal center.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Interactions and Functional Groups

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying functional groups and probing intermolecular interactions in this compound. mdpi.comscirp.orgresearchgate.net The vibrational spectra are characterized by absorption bands corresponding to specific molecular vibrations, such as stretching and bending of bonds.

The FT-IR and FT-Raman spectra of related imidazole derivatives have been extensively studied and interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.comnih.gov These calculations help in the assignment of the observed vibrational bands to specific normal modes of the molecule. nih.gov

Key vibrational modes for this compound would include:

C=O stretching: A strong absorption band is expected in the region of 1740–1660 cm⁻¹, characteristic of the carbonyl group. mdpi.com

N-H stretching: A broad band in the region of 3600–3400 cm⁻¹ would indicate the presence of the N-H group, with its position and shape being sensitive to hydrogen bonding interactions. mdpi.com

C-N stretching: These vibrations typically appear in the fingerprint region of the spectrum.

C-H stretching and bending: Vibrations associated with the methyl group and the imidazole ring protons would also be present. scirp.org

Studies on similar molecules have shown that interactions with solvents can lead to shifts in the vibrational frequencies, particularly for the N-H stretching band, providing evidence for hydrogen bonding. jksus.org

Table 2: Characteristic Vibrational Frequencies for Related Imidazole Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O | Stretching | 1740–1660 | mdpi.com |

| O-H | Stretching | 3600–3400 | mdpi.com |

| C-H (aromatic) | Stretching | 3100–3000 | scirp.org |

| C-H (aliphatic) | Stretching | 3000–2850 | researchgate.net |

This table provides a general range for the vibrational frequencies of functional groups found in similar compounds.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways upon ionization. The molecular ion peak (M+) in the mass spectrum provides direct confirmation of the compound's molecular weight. chemguide.co.uk For this compound (C₄H₆N₂O), the expected molecular weight is approximately 98.10 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum offers valuable structural information. chemguide.co.uk Electron impact (EI) ionization often leads to the formation of characteristic fragment ions. For heterocyclic compounds like this, fragmentation may involve the cleavage of the ring or the loss of substituents. libretexts.org The analysis of these fragmentation patterns can help to confirm the proposed structure. nih.gov For instance, the loss of small, stable molecules like CO or HCN is a common fragmentation pathway for such compounds. The stability of the resulting fragment ions, often carbocations, influences the intensity of their corresponding peaks in the mass spectrum. libretexts.org

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition of each ion, further confirming the structure of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of this compound Derivatives

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral derivatives of this compound. nih.gov If a derivative of this compound is chiral, its enantiomers will interact differently with circularly polarized light, resulting in distinct ECD spectra. nih.gov

The ECD spectrum of one enantiomer will be a mirror image of the other, exhibiting Cotton effects (positive or negative peaks) at specific wavelengths. nih.govnih.gov The sign and magnitude of these Cotton effects are characteristic of the absolute configuration of the chiral center(s). This technique can be used to assign the absolute configuration of a chiral derivative by comparing its experimental ECD spectrum with that of a known standard or with a theoretically calculated spectrum.

Furthermore, ECD can be used to determine the enantiomeric purity of a sample. nih.gov The amplitude of the ECD signal is directly proportional to the enantiomeric excess. nih.gov By creating a calibration curve with samples of known enantiomeric composition, the enantiopurity of an unknown sample can be accurately determined. nih.gov This is particularly valuable in fields where the biological activity of a compound is dependent on its stereochemistry.

Theoretical and Computational Chemistry Studies on 2 Methyl 1,4 Dihydroimidazol 5 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular characteristics like geometry, energy, and orbital distributions.

While specific DFT studies focusing exclusively on 2-Methyl-1,4-dihydroimidazol-5-one are not extensively documented in publicly available literature, the principles are well-established through research on analogous imidazole (B134444) and pyrimidinone derivatives. researchgate.net DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311++G(d,p), are frequently used to optimize the molecular geometry and calculate key electronic parameters. researchgate.netdntb.gov.ua

Key Energetic and Electronic Parameters:

Total Energy: The total energy of the optimized structure provides a measure of its stability.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Studies on similar heterocyclic systems demonstrate that such calculations can accurately predict structural parameters like bond lengths and angles. researchgate.net For instance, in a study on 7-Methyl-2,3-dihydro-(1,3)thiazolo(3,2-a)pyrimidin-5-one, DFT calculations were used to determine the optimized geometry and analyze the electronic properties, showing that charge transfer occurs within the molecule. researchgate.net

Table 1: Representative Calculated Electronic Properties for an Imidazole Derivative (Illustrative) This table is illustrative, based on typical data from DFT studies of similar heterocyclic compounds, as specific data for this compound is not available.

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |

Ab initio methods, while computationally more intensive, offer a higher level of theory and are used for benchmarking results. researchgate.net Both DFT and ab initio calculations are indispensable for establishing a foundational understanding of the intrinsic properties of this compound.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For this compound, MD simulations are invaluable for exploring its conformational landscape and the influence of solvent molecules on its structure and dynamics.

Conformational Analysis: Even small molecules can have multiple stable or metastable conformations (spatial arrangements of atoms). MD simulations can explore the potential energy surface of the molecule to identify these different conformers and the energy barriers between them. nih.gov This is crucial as the biological activity or reactivity of a molecule can depend on its specific conformation. A study on dihydrodiazocinones, for example, used NMR and electronic structure calculations to identify two stable, non-interconverting conformations in solution. nih.gov

Solvation Effects: The solvent environment can significantly impact a molecule's structure and reactivity. MD simulations explicitly model solvent molecules (like water), allowing researchers to study specific solute-solvent interactions, such as hydrogen bonding. researchgate.net These simulations can reveal how the solvent stabilizes different conformations or influences the accessibility of reactive sites. Quantum chemical studies on imidazole derivatives have shown that the presence of metal ions and hydration shells can substantially alter hydrogen bonding strengths. researchgate.net

Key Metrics from MD Simulations:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure, indicating the stability of the simulation. semanticscholar.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. semanticscholar.org

Radial Distribution Function (RDF): Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point, often used to characterize solvation shells.

MD simulations, often using force fields like CHARMM or AMBER, can thus provide a detailed understanding of how this compound behaves in a realistic biological or chemical environment. plos.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR). These predictions are a critical tool for validating both the computational model and the experimental characterization of a newly synthesized compound.

DFT calculations are widely used to predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using scaling factors to achieve excellent agreement with experimental spectra. researchgate.net

Validation Process:

Calculation: The geometry of the molecule is optimized using a method like DFT (e.g., B3LYP/6-311++G(d,p)). researchgate.net

Prediction: Using the optimized geometry, IR frequencies and NMR chemical shifts (using methods like GIAO - Gauge-Including Atomic Orbital) are calculated. researchgate.net

Comparison: The predicted spectra are compared with experimentally obtained FT-IR and NMR spectra. A strong correlation confirms the molecular structure. researchgate.net

This approach is routinely applied to heterocyclic compounds. For example, a regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole used both 1H and 13C NMR spectroscopy and parallel computational studies to confirm the structures of the products obtained. researchgate.net Similarly, detailed DFT studies on various imidazole derivatives have shown a good correlation between calculated and experimental IR and NMR data. researchgate.net

Table 2: Comparison of Experimental vs. Calculated Spectroscopic Data for an Imidazole Derivative (Illustrative) This table illustrates the typical comparison performed in computational studies. Data is hypothetical and based on findings for similar compounds.

| Vibrational Mode / Proton | Experimental Value (cm⁻¹ or ppm) | Calculated Value (Scaled, cm⁻¹ or ppm) |

| C=O Stretch (IR) | 1685 cm⁻¹ | 1690 cm⁻¹ |

| N-H Stretch (IR) | 3250 cm⁻¹ | 3245 cm⁻¹ |

| -CH₃ (¹H-NMR) | 2.1 ppm | 2.0 ppm |

| -CH₂- (¹H-NMR) | 3.8 ppm | 3.9 ppm |

This validation provides confidence in the computational model, which can then be used to predict other properties that are difficult or impossible to measure experimentally.

Computational Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, including the identification of short-lived intermediates and high-energy transition states. youtube.com For reactions involving this compound, this approach can clarify reaction feasibility, selectivity, and kinetics.

By calculating the potential energy surface for a proposed reaction, researchers can determine the most likely mechanism. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants and products. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the reaction rate. A lower activation energy implies a faster reaction.

Studies on the synthesis of related imidazo-1,4-oxazinone derivatives have investigated reaction mechanisms, isolated intermediates, and discussed the reaction path under different conditions, showcasing the type of analysis applicable to this compound. nih.gov This computational insight is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and prevent unwanted side products.

Applications of Machine Learning and AI in Predicting Reactivity and Properties of this compound

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as revolutionary tools in chemistry. sci-hub.se Instead of solving quantum mechanical equations for every new molecule, ML models can be trained on large datasets of known molecules and their properties to make rapid predictions for new, unstudied compounds.

For a molecule like this compound, ML models could be applied to predict a wide range of properties:

Reactivity and Reaction Outcomes: AI models can predict the products of a reaction, regioselectivity, and even optimal reaction conditions like solvent and temperature, by learning from vast databases of published reactions. nih.govacs.org

ADMET Properties: In drug discovery, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial. ML models are increasingly used to forecast these properties, helping to prioritize which compounds to synthesize and test. nih.goviapchem.orgnih.gov

Quantum Chemical Properties: ML can even be used to predict the results of expensive quantum chemical calculations, such as HOMO-LUMO gaps or atomization energies, in a fraction of the time.

While specific ML models trained for this compound may not exist, general models for organic molecules or heterocyclic compounds can provide valuable predictions. researchgate.netresearchgate.net The performance of these models depends heavily on the quality and diversity of the training data. This data-driven approach represents the future of chemical discovery and will undoubtedly accelerate the investigation of novel compounds. mdpi.com

Bio Organic and Mechanistic Biological Research Involving 2 Methyl 1,4 Dihydroimidazol 5 One

Role of Dihydroimidazolones (e.g., 4-Methylideneimidazole-5-one, MIO) as Catalytic Cofactors in Enzyme Mechanisms

While direct catalytic roles for 2-Methyl-1,4-dihydroimidazol-5-one are not extensively documented, the closely related 4-Methylideneimidazole-5-one (MIO) provides a compelling model for its potential functions. MIO is a highly electrophilic prosthetic group that serves as a key catalytic component in the ammonia (B1221849) lyase class of enzymes. These enzymes are crucial for various metabolic pathways, where they eliminate ammonia from amino acids to produce unsaturated products.

The MIO cofactor is formed post-translationally and autocatalytically from a conserved Ala-Ser-Gly sequence within the enzyme. This process generates a highly reactive electrophilic center that is central to the enzyme's catalytic mechanism. The electrophilic nature of MIO allows it to be attacked by the amine group of the amino acid substrate, initiating the catalytic cycle.

Recent research has also identified MIO-based aminomutases, expanding the known chemical repertoire of this cofactor. The elucidation of X-ray crystal structures of MIO-containing enzymes has provided significant insights into the molecular basis of their catalytic activity and substrate recognition. These findings have spurred efforts in the rational engineering and chemoenzymatic applications of these enzymes.

Design and Synthesis of this compound Analogues as Biochemical Probes

The synthesis of imidazole (B134444) derivatives to serve as biochemical probes is an active area of research. These probes are instrumental in studying biological processes. For example, fluorescent probes with aggregation-induced emission (AIE) properties have been developed based on an imidazo[1,2-a]pyridine (B132010) core. mdpi.com These probes can be used to detect reactive oxygen species like hydrogen peroxide in living cells. mdpi.com

The synthesis of various imidazole analogues has been reported, highlighting the chemical tractability of this scaffold for creating diverse molecular tools. researchgate.netmdpi.com For instance, the Debus–Radziszewski reaction is a known method for synthesizing certain imidazole derivatives. mdpi.com While a specific synthesis for this compound for use as a biochemical probe is not detailed in the provided results, the synthesis of the related compound 2-amino-1,5-dihydro-4H-imidazol-4-one from guanidine (B92328) and chloroacetic acid has been described. chemicalbook.com This suggests that synthetic routes to this compound and its derivatives for biochemical applications are feasible.

Elucidation of Molecular Mechanisms of Bioactivity (excluding pharmacology and clinical data)

The bioactivity of imidazole-containing compounds is diverse and has been the focus of numerous studies. The imidazole ring is a key component of the amino acid histidine, which plays a vital role in the structure and function of many proteins and enzymes. tsijournals.comwikipedia.org The imidazole side chain of histidine can act as a general acid or base, participate in binding metal cofactors, and contribute to the buffering capacity of biological fluids. wikipedia.org

The molecular mechanism of action for many imidazole derivatives lies in their ability to interact with specific biological targets. For example, some imidazole derivatives exhibit their effects by inhibiting enzymes. Imidazole itself can act as an inhibitor of certain enzymes. drugbank.com The ability of the imidazole scaffold to be readily functionalized allows for the generation of a wide array of derivatives with varied biological activities. nih.govnih.gov These activities often stem from the specific interactions of the substituted imidazole with its biological target.

Applications in Chemical Biology and Proteomics Research

In the realm of chemical biology, imidazole and its derivatives are valuable tools. The use of imidazole in IMAC for protein purification is a prime example of its practical application. wikipedia.org Furthermore, the development of imidazole-based small molecules that can modulate protein-protein interactions is an emerging area of research. escholarship.org These molecules can be designed to either inhibit or stabilize specific protein complexes, offering a way to probe and control cellular pathways. escholarship.org

Proteomics, the large-scale study of proteins, often employs techniques that can be complemented by the use of chemical probes. nih.govnih.gov While direct proteomics studies focused on this compound are not prominent in the search results, the general approach in proteomics involves identifying and quantifying changes in protein expression or modification in response to a particular stimulus, which could include a small molecule like the one . mdpi.commsaid.de The development of specific biochemical probes based on the this compound scaffold could enable targeted proteomics experiments, such as activity-based protein profiling, to identify its cellular binding partners and elucidate its mechanism of action.

Advanced Materials Science and Technological Applications of 2 Methyl 1,4 Dihydroimidazol 5 One

Incorporation of 2-Methyl-1,4-dihydroimidazol-5-one Scaffolds into Functional Polymers

The integration of heterocyclic scaffolds like imidazolones into polymer chains can impart unique functionalities, including thermal stability, specific reactivity, and responsiveness to external stimuli. While the direct polymerization of this compound is not widely reported, the principles of polymer chemistry suggest its potential as a functional monomer or as a pendant group.

Functional polymers containing imidazole (B134444) and imidazolium (B1220033) salts have been explored for a variety of applications, from bioactive materials to materials science. Imidazole-based polymers can engage in hydrogen bonding, while imidazolium analogues offer electrostatic interactions and opportunities for self-assembly. nih.gov For instance, polymers containing imidazole can bind to the minor groove of DNA, demonstrating the potential for creating materials with specific biological interactions. nih.gov

The synthesis of functional polymers often involves techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create well-defined polymer architectures. For example, polymers with an oxazolone (B7731731) end-group, a related heterocyclic compound, have been synthesized and can be readily functionalized through reactions with amines, highlighting a potential route for incorporating imidazolone (B8795221) functionality into polymers. mdpi.com Furthermore, the development of self-healing polymers has utilized the dynamic Diels-Alder "click chemistry" with furan (B31954) and triazolinedione derivatives, suggesting that appropriately functionalized imidazolone monomers could be incorporated into such dynamic polymer networks. researchgate.net

Development of this compound-Based Dyes and Fluorescent Probes

The imidazolone core is a key component of the chromophore in Green Fluorescent Protein (GFP), which is a testament to its inherent potential in the development of dyes and fluorescent probes. The photophysical properties of imidazolone derivatives can be tuned by modifying the substituents on the imidazolone ring, leading to materials with a wide range of absorption and emission characteristics.

Research into imidazolone-type substrates has highlighted their potential as fluorescent materials. researchgate.net For example, certain (Z)-5-arylidene-4-(4H)-imidazolones, when orthopalladated, can form fluorescent complexes with green-yellowish emission and notable quantum yields. researchgate.net The fluorescence of these complexes can be modulated by the ancillary ligands attached to the palladium center. researchgate.net This demonstrates that the this compound scaffold, if appropriately derivatized and complexed, could be a promising platform for new luminescent materials.

Furthermore, imidazole-based fluorescent probes have been developed for the selective recognition of various analytes. For instance, N1-functionalized imidazoles have been synthesized that can selectively detect picric acid through fluorescence quenching. mdpi.com The pH-dependent optical properties of synthetic fluorescent imidazoles have also been studied, revealing that the protonation state of the imidazole ring can significantly alter the absorption and emission spectra. researchgate.net This suggests the potential for developing this compound-based sensors that respond to changes in their chemical environment.

The table below summarizes the photophysical properties of some related imidazolone and imidazole-based fluorescent compounds.

| Compound Type | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Application/Key Feature | Reference |

|---|---|---|---|---|---|

| Orthopalladated (Z)-5-arylidene-4-(4H)-imidazolone complex | ~465 (blue light irradiation) | Green-yellowish | Up to 15% | Fluorescent metal complex | researchgate.net |

| 1H-Imidazol-5-yl-vinylbenz[e]indolium | pH-dependent | pH-dependent | Not specified | pH-sensitive fluorophore | researchgate.net |

| N1-functionalized imidazoles | Not specified | Quenched by picric acid | Not specified | Fluorescent probe for nitroaromatics | mdpi.com |

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined, higher-order structures. The this compound scaffold possesses both hydrogen bond donors (N-H groups) and acceptors (the carbonyl group and the other nitrogen atom), making it an excellent candidate for directing self-assembly processes.

The imidazole ring is a well-known motif in supramolecular chemistry. For example, multicomponent crystals of imidazole-based drugs with trithiocyanuric acid have been shown to form complex supramolecular architectures driven by hydrogen bonding. rsc.org The specific interactions observed depend on the pKa of the imidazole derivative and the surrounding molecules, leading to the formation of cocrystals or salts with distinct network structures. rsc.org

The self-assembly of dendrimers has been achieved through hydrogen bond-mediated processes with high stability and fidelity, indicating that molecules with well-defined hydrogen bonding sites, such as those present in dihydroimidazolones, can be used to create complex, nanoscale structures. mdpi.com Furthermore, the study of 7-methylguanine (B141273) clusters has shown that stable, ring-like assemblies can be formed, particularly hexameric structures, which can be further stabilized by the coordination of anions. beilstein-journals.org This highlights the potential for this compound to form similar discrete, self-assembled structures.

Hydrophobic interactions can also drive the self-assembly of nanomaterials for applications such as drug delivery. By functionalizing the this compound core with appropriate hydrophobic and hydrophilic groups, it may be possible to create amphiphilic molecules that self-assemble into micelles or other nanostructures in aqueous environments.

Exploration of this compound in Organic Electronics and Optical Materials

Imidazole derivatives have been widely investigated for their use in organic electronics, particularly in organic light-emitting diodes (OLEDs). Their electron-withdrawing nature and good thermal stability make them suitable for use as emitter materials, host materials, and electron-transporting materials. While specific studies on this compound in this context are scarce, the properties of related compounds suggest its potential.

For instance, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and shown to be effective as deep-blue fluorescent emitters in OLEDs. These materials exhibit high triplet energies and good charge carrier mobilities, which are crucial for efficient device performance. Similarly, phenanthro[9,10-d]imidazole derivatives have been explored as building blocks for deep-blue emitters and host materials for phosphorescent OLEDs.

The performance of these materials in OLEDs is highly dependent on their molecular structure and the resulting electronic properties. The table below presents some performance data for OLEDs based on related imidazole derivatives.

| Material Type | Device Application | Maximum External Quantum Efficiency (EQE) | Emission Color | CIE Coordinates | Reference |

|---|---|---|---|---|---|

| Carbazole-diphenyl imidazole derivative | Fluorescent emitter | 1.1% | Deep-blue | (0.16, 0.08) | |

| Carbazole-diphenyl imidazole derivative | Host for green PhOLED | 8.3% | Green | Not specified | |

| Carbazole-diphenyl imidazole derivative | Host for red PhOLED | 6.4% | Red | Not specified | |

| Carbazole-π-imidazole derivative | Non-doped emitter | 4.43% | Deep-blue | (0.159, 0.080) | mdpi.com |

The development of new organic optical materials is crucial for advancing technologies like solar cells and OLEDs. The ability to tune the electronic and optical properties of organic molecules through synthetic chemistry makes them highly versatile. The this compound scaffold represents a promising, yet underexplored, platform for the design of new materials for organic electronics and photonics. Further research into the synthesis and characterization of derivatives of this compound is needed to fully realize its potential in these advanced technological applications.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methyl 1,4 Dihydroimidazol 5 One

Chromatographic Techniques (HPLC, GC) for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation and purity assessment of 2-Methyl-1,4-dihydroimidazol-5-one from complex mixtures, such as reaction masses or biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is frequently the method of choice. A C18 or C8 column is typically used, with a mobile phase consisting of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile, often with a pH modifier such as formic acid or phosphate (B84403) buffer to ensure good peak shape and retention. mdpi.comresearchgate.netresearchgate.net The purity of a sample can be determined by analyzing the peak area of the main component relative to any impurity peaks. researchgate.netresearchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. libretexts.org For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. Common derivatization agents for compounds with active hydrogens include silylating agents. The separation is typically achieved on a capillary column with a nonpolar or medium-polarity stationary phase. rsc.orgrsc.orgacs.org

Table 1: Illustrative HPLC Method for Purity Assessment of Imidazole (B134444) Derivatives

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 3.5) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

This table presents a typical HPLC method that could be adapted for the analysis of this compound based on methods for similar imidazole compounds.

Table 2: Representative GC Method Parameters for Analysis of Heterocyclic Compounds

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector Temperature | 280 °C |

| Injection Mode | Split (10:1) |

This table illustrates a general GC method that could be optimized for the analysis of derivatized this compound.

Hyphenated Techniques (LC-MS, GC-MS/MS) for Trace Analysis and Structural Confirmation

For the detection of trace amounts of this compound and for unambiguous structural confirmation, hyphenated techniques that couple chromatography with mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. nih.govresearchgate.netnih.gov This technique is well-suited for analyzing complex samples with minimal cleanup. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. By selecting the precursor ion (the molecular ion of the compound) and monitoring its specific fragment ions (product ions), a highly selective and sensitive analysis can be achieved, enabling quantification at very low levels. nih.govrsc.orgshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the analysis of volatile compounds or those that can be derivatized. nih.govmdpi.com The mass spectrum provides a molecular fingerprint that can be used for identification by comparison with spectral libraries. High-resolution mass spectrometry can provide the elemental composition of the molecule, further confirming its identity. nih.gov

Table 3: Example LC-MS/MS Parameters for Trace Analysis of Imidazole Alkaloids

| Parameter | Condition |

| LC System | UPLC/HPLC |

| Column | C18, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

This table provides a representative LC-MS/MS method that could be developed for the trace analysis of this compound, based on established methods for similar compounds. nih.govresearchgate.netnih.gov

Development of Biosensors and Chemo-sensors for Specific Detection of this compound

The development of biosensors and chemosensors offers the potential for rapid, selective, and on-site detection of this compound.

Chemosensors are synthetic molecules designed to produce a measurable signal, such as a change in color or fluorescence, upon binding to a specific analyte. rsc.orgnih.govmdpi.comepa.gov Imidazole derivatives are excellent candidates for the development of chemosensors due to the coordinating ability of the nitrogen atoms in the imidazole ring. nih.govbohrium.com By incorporating a fluorescent or chromophoric group into a molecule that can selectively bind to this compound, a sensor can be created. rsc.orgnih.gov Molecularly imprinted polymers (MIPs) are another promising approach, where a polymer is created with cavities that are complementary in shape and functionality to the target molecule, enabling highly selective recognition. acs.orgyoutube.comnih.govmdpi.comnih.gov

Biosensors utilize a biological recognition element, such as an enzyme, antibody, or nucleic acid, coupled to a transducer to produce a signal. nih.govnih.govmdpi.com Aptamers, which are short, single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to small molecules like this compound. nih.govnih.govspringerprofessional.deacs.org These aptamers can then be integrated into various sensor platforms, including electrochemical or optical sensors, for quantitative detection. nih.govmdpi.com

Table 5: Overview of Sensor Technologies for Small Molecule Detection

| Sensor Type | Recognition Element | Transduction Principle | Potential Application for this compound |

| Chemosensor | Synthetic Receptor (e.g., Imidazole-based) | Fluorescence, Colorimetry | Rapid, selective detection in solution. rsc.orgnih.govmdpi.com |

| Molecularly Imprinted Polymer (MIP) Sensor | Polymer with specific binding cavities | Electrochemical, Optical, Mass-based | Highly selective analysis in complex matrices. acs.orgnih.gov |

| Aptamer-based Biosensor (Aptasensor) | DNA or RNA Aptamer | Electrochemical, Optical | Sensitive and specific detection in biological or environmental samples. nih.govnih.govacs.org |

This table summarizes potential sensor technologies that could be developed for the specific detection of this compound based on existing research for similar small molecules.

Emerging Research Trends and Future Perspectives for 2 Methyl 1,4 Dihydroimidazol 5 One Chemistry

Innovations in Green Chemistry Approaches for 2-Methyl-1,4-dihydroimidazol-5-one Synthesis

The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, aiming to reduce waste, minimize energy consumption, and utilize environmentally benign solvents and catalysts. For imidazole (B134444) derivatives, these principles are being actively applied to create more sustainable synthetic routes.

Recent research has demonstrated the efficacy of microwave-assisted organic synthesis, often in aqueous media, to produce imidazole-based hybrids. researchgate.net This method offers significant advantages over traditional refluxing techniques, including drastically reduced reaction times (from hours to minutes) and improved yields. researchgate.net The use of water as a solvent is a cornerstone of green chemistry, eliminating the need for volatile and often toxic organic solvents.

Furthermore, the development of reusable catalysts is a key focus. For instance, magnetic iron oxide nanoparticles (Fe3O4-MNPs) have been successfully employed as a recyclable catalyst for the one-pot, solvent-free synthesis of imidazole derivatives. researchgate.net This approach not only simplifies the purification process, as the catalyst can be easily removed with an external magnet, but also aligns with the green chemistry goal of waste reduction. Another innovative approach involves the use of deep eutectic solvents (DESs), which can act as both the reaction medium and a recyclable catalyst. researchgate.netnih.gov A ternary DES system composed of dimethyl urea, SnCl2, and HCl has been shown to be effective for the one-pot synthesis of substituted imidazoles with good to excellent yields and high purity. researchgate.netnih.gov

Application of Machine Learning and AI in Predicting this compound Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reactivity, thereby accelerating the discovery and development of new compounds. bath.ac.uk These computational tools are particularly valuable in the early stages of drug discovery for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which can significantly reduce the time and cost associated with experimental screening. researchgate.net

Various ML models, including Random Forest, Decision Trees, and Support Vector Machines, have been developed to predict a wide range of properties for heterocyclic compounds. researchgate.netnih.gov For instance, ML models can predict the regioselectivity of C-H functionalization in heterocycles with high accuracy, which is crucial for planning synthetic modifications. nih.gov This is achieved by training the models on datasets of computed properties of isolated reactants to predict transition state barriers, thus offering a reliable and efficient alternative to more computationally expensive methods. nih.gov

The performance of these models is continually improving. For example, in ADMET prediction, ML models have demonstrated high accuracy in predicting properties such as Caco-2 permeability, Blood-Brain Barrier (BBB) permeability, and inhibition of various cytochrome P450 (CYP) enzymes. researchgate.net The development of automated machine learning (AutoML) platforms further streamlines this process by automatically searching for the best combination of algorithms and hyperparameters. cmu.edu

| ADMET Property | Machine Learning Model | Achieved Accuracy/Performance Metric | Reference |

|---|---|---|---|

| Caco-2 Permeability | Hyperopt-sklearn AutoML | AUC = 0.86 | researchgate.net |

| BBB Permeability | Hyperopt-sklearn AutoML | AUC = 0.93 | researchgate.net |

| CYP1A2 Inhibition | Hyperopt-sklearn AutoML | AUC = 0.93 | researchgate.net |

| Regioselectivity of C-H Functionalization | Random Forest | 94.2% site accuracy | nih.gov |

Development of Novel Methodologies for Derivatization and Scaffold Diversification of this compound

The ability to chemically modify a core molecular scaffold is essential for exploring the structure-activity relationships of a compound and for developing new molecules with tailored properties. For this compound, various synthetic strategies can be envisaged for its derivatization, drawing from established methods for related imidazole compounds.

One common approach is the "click" reaction, a type of 1,3-dipolar cycloaddition, which is highly efficient for linking different molecular fragments. For example, a thiopropargylated imidazole can be readily coupled with a variety of organic azides to produce a library of imidazole-1,2,3-triazole hybrids. nih.gov This method is known for its high yields and mild reaction conditions. nih.gov

Another strategy involves the substitution at various positions of the imidazole ring. For instance, the hydroxyl group in derivatives of 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol can be replaced with different functional groups to create a range of ester derivatives. jocpr.com Similarly, 1-chloromethyl-2-methyl-5-nitroimidazole can react with various phenols and amines to yield aryloxy and aminomethyl derivatives, respectively. researchgate.net These reactions demonstrate the versatility of the imidazole scaffold for creating diverse chemical libraries. The synthesis of imidazolones from propargylic ureas under base-catalyzed conditions also presents a viable route for generating substituted imidazol-2-ones. acs.org

Exploration of Unconventional Reactivity Patterns of this compound

Investigating the unconventional reactivity of a molecule can unveil new synthetic pathways and lead to the discovery of novel chemical transformations. For imidazolone (B8795221) derivatives, research has uncovered some interesting and unexpected reactivity. For example, the reaction of 1-[(2-Acetylamino)ethyl]imidazolone with potassium thiocyanate (B1210189) (KSCN) in the presence of acetic acid was found to yield an imidazooxazolone instead of the expected imidazothiazole. researchgate.net This unusual outcome was attributed to the presence of an intramolecular hydrogen bond in the starting material, which directs the reaction pathway towards the formation of the oxazolone (B7731731) ring. researchgate.net

The 2-Methyl-4,5-dihydroimidazole scaffold, a close relative, has been shown to act as a doubly nucleophilic synthon. rsc.org This allows for successive alkylations at both the N-1 position and the methyl group at C-2, enabling its incorporation into more complex molecular architectures like diazaprostanoids. rsc.org Such dual reactivity is a valuable tool for building intricate molecular frameworks from a simple starting material.

Interdisciplinary Research Integrating this compound with Nanoscience and Other Fields

The intersection of organic chemistry with other scientific disciplines, such as nanoscience and materials science, opens up new avenues for the application of small molecules like this compound. While direct research integrating this specific compound with nanoscience is still an emerging area, related studies on imidazole derivatives point towards future possibilities.

For example, the use of iron oxide nanoparticles as catalysts in the synthesis of imidazoles highlights a direct link between nanoscience and the chemistry of these heterocycles. researchgate.net In this context, the nanoparticles are not just a tool but an integral part of the chemical process, influencing its efficiency and green credentials. researchgate.net

Furthermore, 2-methylimidazole (B133640) itself is used in the synthesis of imidazolate-based coordination polymers, which are a class of metal-organic frameworks (MOFs). wikipedia.org These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The ability of the imidazole nitrogen to coordinate with metal ions is key to the formation of these structures. This suggests that this compound, with its own set of functional groups, could potentially be explored as a building block for novel functional materials and nanomaterials.

| Compound Name |

|---|

| This compound |

| 2-Methyl-4,5-dihydroimidazole |

| 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol |

| 1-chloromethyl-2-methyl-5-nitroimidazole |

| 1-[(2-Acetylamino)ethyl]imidazolone |

| 2-methylimidazole |

| dimethyl urea |

| tin(II) chloride (SnCl2) |

| hydrochloric acid (HCl) |

| potassium thiocyanate (KSCN) |

| acetic acid |

Q & A

Q. What are the most efficient synthetic routes for 2-Methyl-1,4-dihydroimidazol-5-one?

A transition-metal-free, base-promoted cyclization of amidines and ketones offers high yields (68–86%) under mild conditions. For example, using KOtBu in DMSO at 80°C facilitates spiro-fused dihydroimidazolone formation, with aryl-substituted substrates yielding up to 86% . Alternative methods include microwave-assisted synthesis of imidazol-5(4H)-ones via nucleophilic substitution of methylsulfanyl groups, achieving rapid reaction times and high purity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

1H and 13C NMR are essential for confirming regiochemistry and substituent effects. For instance, carbonyl and methyl group signals in 1H NMR (e.g., δ 9.6 ppm for aldehydes in fluorobenzyl derivatives) and 13C NMR (e.g., δ 1661 cm⁻¹ for C=O stretches in IR) are diagnostic . Mass spectrometry (MS/HRMS) further validates molecular weights and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of substrates influence reaction yields in dihydroimidazolone synthesis?

Aryl groups (e.g., R1=Ph, R2=Ph) enhance yields (e.g., 86% in Entry 12 of ) due to resonance stabilization of intermediates, while bulky alkyl chains (e.g., iso-C3H7) reduce yields (61%) due to steric hindrance . Comparative studies of substituents in Entry 1–12 ( ) suggest optimizing aryl/alkyl ratios for maximal efficiency.

Q. What strategies control stereoselectivity in dihydroimidazolone derivatives?

Temperature modulation and catalyst selection are critical. For example, hydrogenation at 0°C with (dIpc)₂BH yields kinetically controlled syn-diols (≥20:1 selectivity), while 85°C promotes thermodynamic anti-diols (≥12:1) . Similarly, microwave irradiation enhances stereocontrol in hydantoin-derived imidazolones .

Q. How can contradictions in reported yields for similar substrates be resolved?

Discrepancies arise from solvent polarity, base strength, and reaction time. For instance, DMSO outperforms THF in cyclization reactions due to superior stabilization of intermediates . Systematic optimization of base concentration (e.g., KOtBu vs. NaOH) and reaction duration (1–24 hours) can reconcile yield variations .

Q. What are the advantages of microwave-assisted synthesis over traditional methods for imidazolone derivatives?

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes vs. 18 hours) while improving yields (e.g., 80% for 2-alkylthio derivatives) and stereochemical purity. This method also minimizes side reactions in multi-component syntheses .

Q. How do competing reaction pathways impact the regioselectivity of dihydroimidazolone formation?

Competing pathways (e.g., Michael addition vs. cyclization) are governed by substrate electronics. Electron-deficient ketones favor cyclization via nucleophilic attack by amidines, while electron-rich substrates may undergo undesired aldol condensation. Solvent screening (e.g., DMF vs. DMSO) and pH adjustments can suppress side reactions .

Methodological Considerations

- Optimization of Reaction Conditions : Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

- Data Validation : Cross-reference NMR/HRMS with single-crystal X-ray diffraction (e.g., CCDC 1017138 in ) to resolve structural ambiguities .

- Green Chemistry : Prioritize transition-metal-free protocols () and aqueous-phase reactions to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.